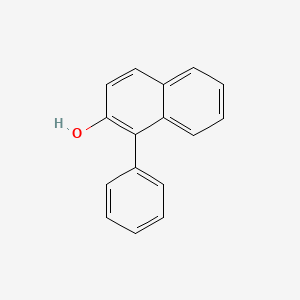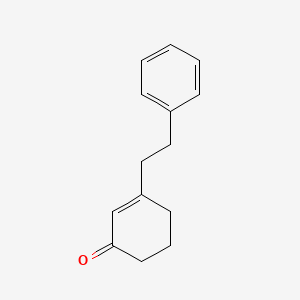
2-Cyclohexen-1-one, 3-(2-phenylethyl)-
Übersicht
Beschreibung
2-Cyclohexen-1-one, 3-(2-phenylethyl)- is an organic compound with the molecular formula C₁₂H₁₂O . It is also known by other names such as cyclohex-2-en-1-one , cyclohexen-2-one , and 1-cyclohexen-3-one . This versatile intermediate finds applications in the synthesis of various chemical products, including pharmaceuticals and fragrances. Commercial samples of this compound are often yellow, although it is inherently a colorless liquid .
Synthesis Analysis
- Industrial Production : Industrially, cyclohexenone is produced by catalytic oxidation of cyclohexene , often using hydrogen peroxide and vanadium catalysts .
Molecular Structure Analysis
The molecular formula of 2-Cyclohexen-1-one, 3-(2-phenylethyl)- is C₁₂H₁₂O , and its molar mass is approximately 172.22 g/mol . The compound’s structure consists of a cyclohexenone ring with a phenylethyl group attached at position 3 .
Chemical Reactions Analysis
Physical And Chemical Properties Analysis
Wissenschaftliche Forschungsanwendungen
Chiral Lithium Amide/Solute Complexes
Research shows that complexes formed between lithium amides and cyclohexene oxides, which involve 2-cyclohexen-1-one derivatives, play a role in the formation of monomeric and dimeric complexes. These complexes exhibit interesting chemical behaviors like slow substitution rates controlled by dissociative mechanisms (Hilmersson et al., 1997).
Synthesis and Crystal Structure Studies
A study focused on synthesizing derivatives of 2-cyclohexen-1-one and analyzing their crystal structures. The research revealed different conformations and intramolecular hydrogen bonds within the molecules, contributing to understanding the molecular structures and behaviors of such compounds (Shi et al., 2007).
Isotopic Scrambling in Synthesis
The synthesis of 2-phenylethyl triflate using 2-cyclohexen-1-one derivatives showed interesting isotopic scrambling. This research enhances the understanding of chemical synthesis processes and isotopic distribution in organic compounds (Lee & Unger, 1973).
Electrochemical Studies
Electrochemical studies of 2-cyclohexen-1-one derivatives have led to insights into the electroreduction processes in various mediums. This research is crucial for understanding electrochemical reactions and designing new electrochemical applications (Brillas & Ortiz, 1986).
Photochemical Reactions
Investigations into the photochemistry of compounds like 1-phenyl-2-(benzenesulphonyl)-ethylene involving cyclohexene derivatives have revealed their ability to undergo photoisomerisation and form photoadducts. This research contributes to the broader understanding of photochemical reactions (Tabei et al., 1980).
Catalytic Oxidation
Research on the catalytic oxidation of cyclohexene using copper-polymer-bound complexes highlights the potential of 2-cyclohexen-1-one derivatives in catalysis. This study provides insights into the development of new catalytic systems (Lei & Wang, 1992).
Safety and Hazards
Eigenschaften
IUPAC Name |
3-(2-phenylethyl)cyclohex-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O/c15-14-8-4-7-13(11-14)10-9-12-5-2-1-3-6-12/h1-3,5-6,11H,4,7-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEVWTIFRBKSJMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=CC(=O)C1)CCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20298629 | |
| Record name | MLS002919794 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20298629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclohexen-1-one, 3-(2-phenylethyl)- | |
CAS RN |
500546-55-4 | |
| Record name | MLS002919794 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20298629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




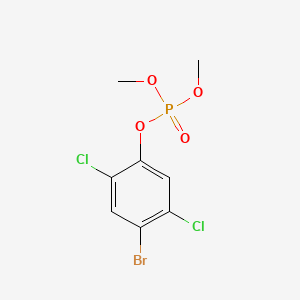

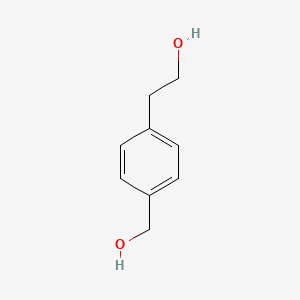
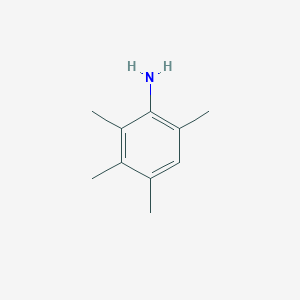
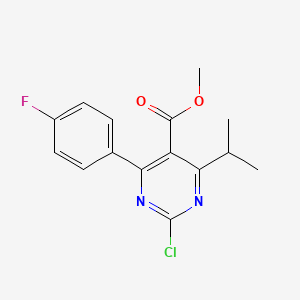


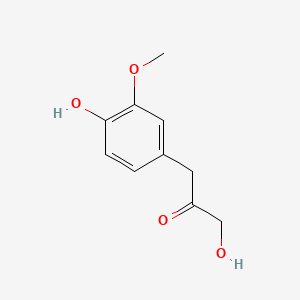

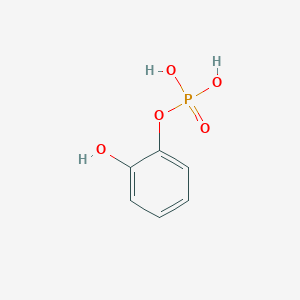
![3,7-Dimethyl[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B3052946.png)
![3-Propyl[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B3052947.png)
